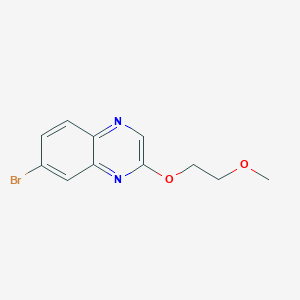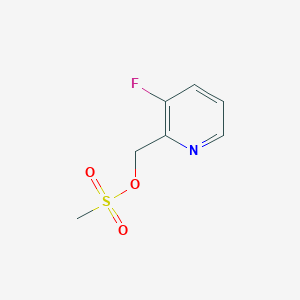
(3-Fluoropyridin-2-yl)methyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluoropyridin-2-yl)methyl methanesulfonate is a chemical compound with the molecular formula C7H8FNO3S and a molecular weight of 205.21 g/mol It is a derivative of pyridine, where a fluorine atom is substituted at the 3-position and a methanesulfonate group is attached to the 2-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoropyridin-2-yl)methyl methanesulfonate typically involves the reaction of (3-fluoropyridin-2-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3-Fluoropyridin-2-yl)methyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and reduction: The fluoropyridine ring can participate in oxidation and reduction reactions, although these are less common.
Coupling reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Coupling reactions: Palladium catalysts, such as Pd(PPh3)4, are often used in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield a (3-fluoropyridin-2-yl)methylamine derivative.
Aplicaciones Científicas De Investigación
(3-Fluoropyridin-2-yl)methyl methanesulfonate has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, such as peptides or proteins, through nucleophilic substitution reactions, enabling the study of fluorinated analogs of biological molecules.
Mecanismo De Acción
The mechanism of action of (3-Fluoropyridin-2-yl)methyl methanesulfonate is primarily based on its ability to undergo nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to modify other molecules by introducing the fluoropyridine moiety, which can alter the chemical and biological properties of the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
- (2-Fluoropyridin-3-yl)methyl methanesulfonate
- (4-Fluoropyridin-2-yl)methyl methanesulfonate
- (3-Chloropyridin-2-yl)methyl methanesulfonate
- (3-Bromopyridin-2-yl)methyl methanesulfonate
Uniqueness
(3-Fluoropyridin-2-yl)methyl methanesulfonate is unique due to the specific positioning of the fluorine atom and the methanesulfonate group on the pyridine ring. This specific arrangement can influence the compound’s reactivity and the properties of the products formed from its reactions. Compared to its chlorinated or brominated analogs, the fluorinated compound often exhibits different electronic properties and reactivity patterns, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C7H8FNO3S |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
(3-fluoropyridin-2-yl)methyl methanesulfonate |
InChI |
InChI=1S/C7H8FNO3S/c1-13(10,11)12-5-7-6(8)3-2-4-9-7/h2-4H,5H2,1H3 |
Clave InChI |
CIQLZVTUYFDKHB-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCC1=C(C=CC=N1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


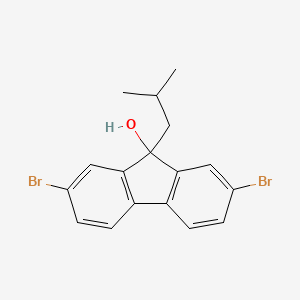
![8-N-benzyl-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine](/img/structure/B13878376.png)
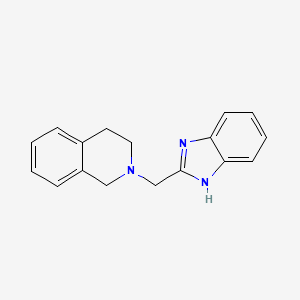
![Carbamic acid, N-[4-(formylamino)phenyl]-, methyl ester](/img/structure/B13878394.png)
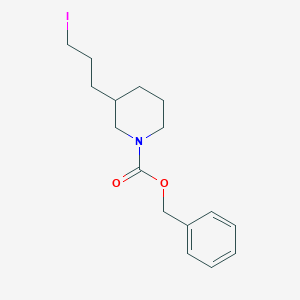
![Ethyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B13878405.png)
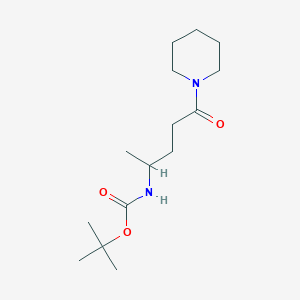

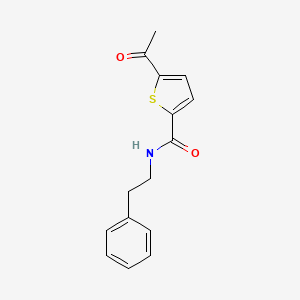

![N-[(4-chlorophenyl)methyl]-2-morpholin-4-ylsulfonylethanamine](/img/structure/B13878424.png)

